

# Cross-study comparison of adverse events with PD-1 antibodies

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Adverse Event Profiles of PD-1 Antibodies: Nivolumab, Pembrolizumab, and Cemiplimab

For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of immune checkpoint inhibitors is paramount for clinical trial design and therapeutic application. This guide provides a cross-study comparison of the adverse events associated with three prominent PD-1 antibodies: nivolumab, pembrolizumab, and cemiplimab. The information is compiled from meta-analyses and key clinical trials to offer a consolidated overview of their immune-related adverse event (irAE) profiles.

## **Quantitative Comparison of Adverse Events**

The following tables summarize the incidence of common and significant adverse events observed with nivolumab, pembrolizumab, and cemiplimab. Data is aggregated from various clinical trials and meta-analyses, and incidence rates can vary based on the patient population, cancer type, and study design.

Table 1: All-Grade Adverse Events (Incidence %)



| Adverse Event      | Nivolumab | Pembrolizumab | Cemiplimab                                              |
|--------------------|-----------|---------------|---------------------------------------------------------|
| General            |           |               |                                                         |
| Fatigue            | 18.26%[1] | ~32%[2]       | ~66% (Treatment-related)[3]                             |
| Pruritus (Itching) | 10.61%[1] | ~11%[2]       | N/A                                                     |
| Diarrhea           | 9.47%     | ~12%          | Common                                                  |
| Rash               | ~10%      | ~16%          | Maculopapular rash is common                            |
| Endocrine          |           |               |                                                         |
| Hypothyroidism     | 6.07%     | ~12%          | Thyroid Dysfunction<br>(64.7% of irAEs in one<br>study) |
| Hyperthyroidism    | 2.82%     | N/A           | N/A                                                     |
| Gastrointestinal   |           |               |                                                         |
| Colitis            | 0.7%      | N/A           | N/A                                                     |
| Pulmonary          |           |               |                                                         |
| Pneumonitis        | 2.2%      | N/A           | N/A                                                     |
| Hepatic            |           |               |                                                         |
| Hepatotoxicity     | N/A       | N/A           | 17.6% of irAEs in one study                             |

Table 2: Grade 3 or Higher (Severe) Adverse Events (Incidence %)



| Adverse Event                             | Nivolumab | Pembrolizumab | Cemiplimab                                                 |
|-------------------------------------------|-----------|---------------|------------------------------------------------------------|
| General                                   |           |               |                                                            |
| Fatigue                                   | 0.89%     | N/A           | N/A                                                        |
| Anemia                                    | 0.78%     | N/A           | N/A                                                        |
| Hepatic                                   |           |               |                                                            |
| Aspartate Aminotransferase (AST) Increase | 0.75%     | N/A           | Hepatotoxicity (G3) in<br>1 of 17 patients in one<br>study |
| Dermatologic                              |           |               |                                                            |
| Rash                                      | N/A       | N/A           | Skin Rash (G3) in 1 of<br>17 patients in one<br>study      |
| Pulmonary                                 |           |               |                                                            |
| Pneumonitis                               | N/A       | N/A           | 3%                                                         |
| Gastrointestinal                          |           |               |                                                            |
| Diarrhea                                  | N/A       | N/A           | 2%                                                         |

## **Experimental Protocols**

The assessment of adverse events in clinical trials of PD-1 inhibitors is standardized through the use of the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Methodology for Adverse Event Assessment:

- Detection and Documentation: All unfavorable and unintended signs, symptoms, or diseases
  are recorded as adverse events (AEs), regardless of their suspected relationship to the
  treatment. This is a continuous process throughout the clinical trial.
- Grading: The severity of each AE is graded on a 5-point scale as defined by the CTCAE:



- Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
- Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting ageappropriate instrumental activities of daily living (ADL).
- Grade 3: Severe or medically significant but not immediately life-threatening;
   hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
- Grade 4: Life-threatening consequences; urgent intervention indicated.
- Grade 5: Death related to AE.
- Attribution: The clinical investigator assesses the causal relationship between the study drug and the adverse event. This is typically categorized as not related, unlikely, possible, probable, or definite.
- Reporting: Serious Adverse Events (SAEs), which include events that are life-threatening, require hospitalization, result in persistent disability, or lead to death, are subject to expedited reporting to regulatory authorities.

The data presented in the tables above are the result of aggregating such systematically collected data from numerous patients across multiple clinical trials.

## **Visualizing Mechanisms and Workflows**

To better understand the context of these adverse events, the following diagrams illustrate the PD-1 signaling pathway and a typical workflow for managing immune-related adverse events.





Click to download full resolution via product page

Caption: PD-1 Signaling Pathway and Antibody Inhibition.





Click to download full resolution via product page

Caption: General Workflow for Managing Immune-Related Adverse Events.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immune-related adverse events to predict outcomes in recurrent/metastatic cervical cancer treated with cemiplimab: Insights from a rescue access program in Poland. - ASCO [asco.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-study comparison of adverse events with PD-1 antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13387342#cross-study-comparison-of-adverse-events-with-pd-1-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com